

Application Note & Protocol: Friedel-Crafts Alkylation of p-Xylene

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Compound of Interest

Compound Name: 2,5-Diisopropyl-p-xylene

Cat. No.: B085143

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Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for attaching alkyl substituents to an aromatic ring.^[1] This electrophilic aromatic substitution reaction is crucial for the synthesis of a wide range of alkylated aromatic compounds, which are valuable intermediates in the production of polymers, fragrances, and pharmaceuticals.^{[2][3]} The reaction typically involves an alkyl halide, a Lewis acid catalyst (most commonly aluminum chloride, AlCl_3), and the aromatic substrate.^{[1][3][4]}

This application note provides a detailed experimental protocol for the Friedel-Crafts alkylation of p-xylene. Due to the high symmetry of p-xylene, all four substitutable positions on the aromatic ring are equivalent, simplifying the potential product distribution for mono-alkylation.^{[1][5]} The protocol described herein uses tert-butyl chloride as the alkylating agent. This choice is strategic as the tertiary carbocation formed is stable and not prone to rearrangement, leading to a single, predictable mono-alkylated product.^[6] Safety precautions are emphasized, particularly concerning the handling of the highly corrosive and hygroscopic aluminum chloride catalyst.^{[1][7]}

Quantitative Data Summary

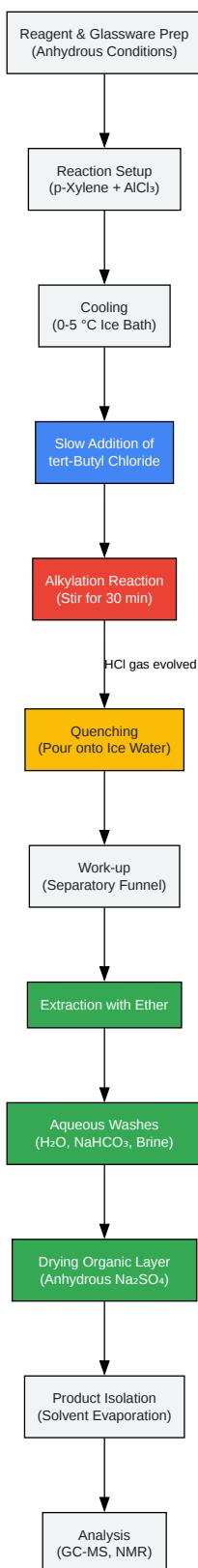
The following table summarizes typical reactant quantities and reaction parameters for the synthesis of 1-tert-butyl-2,5-dimethylbenzene from p-xylene. Molar ratios are key to controlling the extent of alkylation and minimizing polyalkylation products.^[8]

Parameter	Value	Moles (mmol)	Notes
Reactants			
p-Xylene (Substrate)	5.0 mL (4.3 g)	~40.5	Should be anhydrous. Acts as both reactant and solvent.
tert-Butyl Chloride (Alkylating Agent)	2.0 mL (1.7 g)	~18.4	Limiting reagent. Should be anhydrous.
Aluminum Chloride (Catalyst)	0.3 g	~2.2	Highly hygroscopic; must be handled quickly in a dry environment to prevent deactivation. [1] [9]
Reaction Conditions			
Temperature	0-5 °C (Ice Bath)	N/A	Cooling is necessary to control the exothermic reaction. [9]
Reaction Time	30 minutes	N/A	Reaction progress can be monitored by the evolution of HCl gas.
Work-up & Isolation			
Quenching Agent	20 g Crushed Ice / 20 mL Cold Water	N/A	Decomposes the aluminum chloride catalyst in a controlled manner. [7] [9]
Extraction Solvent	Diethyl Ether or Dichloromethane	N/A	Used to separate the organic product from the aqueous layer.
Drying Agent	Anhydrous Magnesium or Sodium	N/A	Removes residual water from the organic

Sulfate	phase.[1]
<hr/>	
Expected Product	
1-tert-butyl-2,5-dimethylbenzene	Theoretical Yield: ~3.0 g ~18.4

Experimental Workflow

The following diagram outlines the key stages of the Friedel-Crafts alkylation protocol, from initial setup to final product analysis.

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Caption: Experimental workflow for the Friedel-Crafts alkylation of p-xylene.

Detailed Experimental Protocol

Safety Precautions:

- Aluminum chloride ($AlCl_3$) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7]
- p-Xylene and tert-butyl chloride are volatile and flammable organic compounds. Avoid inhalation and skin contact.[1]
- The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood. A gas trap may be necessary. [9]

Materials and Equipment:

- 50 mL round-bottom flask
- Magnetic stirrer and stir bar
- Claisen adapter with a drying tube (filled with $CaCl_2$) and a rubber septum[1]
- Syringes (5 mL and 2 mL)
- Ice-water bath
- Separatory funnel (125 mL)
- Erlenmeyer flasks
- Rotary evaporator (optional)
- Standard glassware for extraction and filtration

Procedure:

1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. b. Place a magnetic stir bar into a 50 mL round-bottom flask. In a fume hood, add p-xylene (5.0 mL). c. Quickly weigh aluminum chloride (0.3 g) and add it to the flask containing p-xylene.^[7] Due to its hygroscopic nature, this transfer should be done as swiftly as possible.^[1] d. Immediately cap the flask with the Claisen adapter fitted with a drying tube and septum. e. Place the flask in an ice-water bath on top of the magnetic stirrer and begin stirring. Allow the mixture to cool to 0-5 °C.^[1]

2. Alkylation Reaction: a. Draw tert-butyl chloride (2.0 mL) into a dry syringe. b. Pierce the septum with the syringe needle and add the tert-butyl chloride dropwise to the cold, stirring p-xylene/AlCl₃ mixture over a period of 5-10 minutes. A color change (often to yellow or orange) and the evolution of HCl gas should be observed.^[1] c. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

3. Quenching and Work-up: a. In a separate beaker (250 mL), prepare a slurry of crushed ice (20 g) and cold deionized water (20 mL). b. CAUTION: The following step must be performed slowly and carefully in the fume hood. Cautiously pour the reaction mixture from the flask into the ice-water slurry with gentle swirling. This will hydrolyze the aluminum chloride catalyst in a highly exothermic reaction. c. Transfer the entire mixture to a 125 mL separatory funnel. d. Add diethyl ether (20 mL) to the funnel, cap it, and shake gently, venting frequently to release any pressure buildup.^[1] e. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom is the aqueous phase. Drain and discard the lower aqueous layer.^[1] f. Wash the organic layer sequentially with:

- 20 mL of 5% NaHCO₃ solution (to neutralize any remaining acid).
- 20 mL of deionized water.^[1]
- 20 mL of saturated NaCl solution (brine) (to aid in drying). After each wash, drain and discard the lower aqueous layer.

4. Product Isolation and Analysis: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask until the liquid is clear and the drying agent no longer clumps. c. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. d. Remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation to yield the crude product, 1-tert-butyl-2,5-dimethylbenzene, as an oil. e. Determine the final mass and calculate the percentage yield. f. Analyze the product for purity and structure using techniques such as

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

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